molecular formula C10H7N3O3S B1415691 2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1105192-27-5

2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No. B1415691
CAS RN: 1105192-27-5
M. Wt: 249.25 g/mol
InChI Key: BIUUYPCBHJBWJB-UHFFFAOYSA-N
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Description

“2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid” is a chemical compound with the molecular formula C11H9N3O3S . It is a derivative of the amino acid lysine .


Synthesis Analysis

The synthesis of such compounds typically involves reactions of amino acids. For instance, the carboxyl function can be esterified with an excess of an alcohol under acidic conditions, and the amine function can be acylated with acid chlorides or anhydrides under basic conditions .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a thiazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom), and a carboxylic acid group .


Chemical Reactions Analysis

Amino acids, including this compound, can undergo a variety of chemical reactions. They can form peptide bonds involving their amino and carboxylate groups. They also exhibit zwitterionic properties, meaning they can have both positive and negative charges within the same molecule .


Physical And Chemical Properties Analysis

Amino acids are generally colorless, crystalline solids with high melting points. They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .

Mechanism of Action

The mechanism of action of amino acids depends on their specific structure and function. They can act as precursors for many hormones, neurotransmitters, and other specialized metabolites .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the available literature. As with any chemical, it should be handled with care, and appropriate safety measures should be taken .

Future Directions

The future directions for research on this compound could involve further exploration of its potential uses in pharmaceuticals and other applications. Its properties as an amino acid derivative make it a potential candidate for various biological and chemical studies .

properties

IUPAC Name

2-(pyridine-2-carbonylamino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3S/c14-8(6-3-1-2-4-11-6)13-10-12-7(5-17-10)9(15)16/h1-5H,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUUYPCBHJBWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201200863
Record name 2-[(2-Pyridinylcarbonyl)amino]-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201200863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1105192-27-5
Record name 2-[(2-Pyridinylcarbonyl)amino]-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105192-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Pyridinylcarbonyl)amino]-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201200863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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